molecular formula C20H28N4O2 B14943441 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol

Cat. No.: B14943441
M. Wt: 356.5 g/mol
InChI Key: DSVIQNCEHIBNQV-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a pyrimidin-4-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative is reacted with a methoxyphenyl halide under basic conditions to form the intermediate. This intermediate is then subjected to further reactions with pyrimidine derivatives to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidin-4-ol core can be reduced to form dihydropyrimidine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Alkyl halides or acyl chlorides are often used as electrophiles in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced pyrimidine compounds, and substituted piperazine derivatives. These products can exhibit different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at adrenergic receptors, influencing neurotransmitter release and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: A compound with a similar structure used as an antihypertensive agent.

Uniqueness

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and pyrimidin-4-ol moieties provide a versatile platform for further chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(3-methylbutyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C20H28N4O2/c1-15(2)4-5-16-14-19(25)22-20(21-16)24-12-10-23(11-13-24)17-6-8-18(26-3)9-7-17/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,21,22,25)

InChI Key

DSVIQNCEHIBNQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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